molecular formula C8H13NO3 B12610787 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one CAS No. 647008-35-3

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one

Cat. No.: B12610787
CAS No.: 647008-35-3
M. Wt: 171.19 g/mol
InChI Key: ZQEDTNMVEYIFIU-UHFFFAOYSA-N
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Description

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C8H13NO3. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one typically involves the cyclization of N-substituted glycidylcarbamates under specific catalytic conditions. One common method includes the use of triazabicyclodecene as a catalyst, which facilitates the formation of the oxazolidinone ring . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of robust catalysts and controlled reaction environments to achieve efficient cyclization and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-propanoyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ethyl and propanoyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications in synthetic and medicinal chemistry .

Properties

CAS No.

647008-35-3

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-ethyl-3-propanoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-3-6-5-12-8(11)9(6)7(10)4-2/h6H,3-5H2,1-2H3

InChI Key

ZQEDTNMVEYIFIU-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=O)N1C(=O)CC

Origin of Product

United States

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